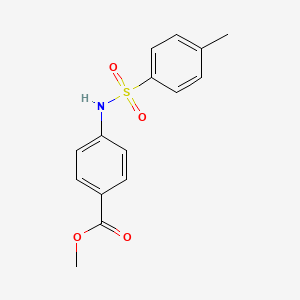

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as Tosyl-L-phenylalanine methyl ester, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has gained significant attention due to its potential applications in various fields of research, including medicine, chemistry, and biology.

Wissenschaftliche Forschungsanwendungen

- Application : This compound serves as a novel fluorescent labeling reagent. Researchers have successfully used it to label twenty-six fatty acids (ranging from C5 to C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent. The labeled derivatives are stable and can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection. The method exhibits high sensitivity and excellent repeatability, making it valuable for quantifying free fatty acids in samples like ginkgo nut and ginkgo leaf .

- Application : Researchers can use it in sulfonylation reactions to introduce sulfonate groups onto various substrates. For example, 4-methylpyridine N-oxide catalyzes an amine-free sulfonylation of alcohols, providing sulfonylated products in high yields .

Fluorescent Labeling for Fatty Acid Analysis

Sulfonate Synthesis

Wirkmechanismus

Target of Action

Sulfonamides and benzenesulfonamide derivatives have been reported to inhibit cholesteryl ester transfer protein (cetp), a glycoprotein involved in transporting lipoprotein particles and neutral lipids between high-density lipoproteins (hdl) and low-density lipoproteins (ldl) .

Mode of Action

Sulfonamides are known to interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function . In the case of CETP, the compound could potentially bind to the lipophilic binding site of the protein, inhibiting the transfer of lipoprotein particles and neutral lipids .

Biochemical Pathways

By potentially inhibiting cetp, the compound could affect lipid metabolism, specifically the transfer of lipoprotein particles and neutral lipids between hdl and ldl . This could result in increased HDL cholesterol levels and decreased LDL cholesterol levels, which could have protective effects against cardiovascular disease .

Result of Action

By potentially inhibiting cetp, the compound could alter lipid profiles, increasing hdl cholesterol levels and decreasing ldl cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases .

Eigenschaften

IUPAC Name |

methyl 4-[(4-methylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJVODPBHNFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2823551.png)

![Ethyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2823561.png)

![1,7-Dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823565.png)

![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)